

# Application Note: Determination of Ezutromid in Human Plasma by LC-MS/MS

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#### **Abstract**

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of **Ezutromid** in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of **Ezutromid**. The method employs a simple protein precipitation step for sample preparation, followed by rapid and selective analysis using a UPLC system coupled to a triple quadrupole mass spectrometer. This method has been shown to be precise, accurate, and linear over a clinically relevant concentration range.

### Introduction

**Ezutromid** (SMT C1100) is a small molecule utrophin modulator that was developed for the treatment of Duchenne muscular dystrophy (DMD).[1] Utrophin is a protein that is functionally and structurally similar to dystrophin, the protein that is deficient in individuals with DMD. By increasing the production of utrophin, **Ezutromid** aims to compensate for the lack of dystrophin and thereby alleviate muscle damage and improve muscle function. Accurate and reliable quantification of **Ezutromid** in plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), in both preclinical and clinical studies. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical



assays, enabling precise measurement of drug concentrations in complex biological matrices like plasma.

# **Experimental Protocol Materials and Reagents**

- Ezutromid reference standard
- Internal Standard (e.g., SMT18717 or a stable isotope-labeled **Ezutromid**)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (with appropriate anticoagulant, e.g., EDTA)
- · Microcentrifuge tubes
- Autosampler vials

## **Equipment**

- Waters Acquity UPLC system or equivalent
- Sciex API 4000 or API 5500 triple quadrupole mass spectrometer or equivalent
- Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm) or equivalent
- Analytical balance
- Micropipettes
- Centrifuge
- Vortex mixer



Nitrogen evaporator (optional)

## **Sample Preparation**

A protein precipitation method is utilized for the extraction of **Ezutromid** from human plasma.

- Allow all frozen plasma samples, calibration standards, and quality control samples to thaw at room temperature.
- · Vortex each tube to ensure homogeneity.
- In a clean microcentrifuge tube, pipette 100 μL of plasma.
- Add 20 μL of the internal standard working solution (concentration to be optimized based on instrument sensitivity).
- · Vortex briefly.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial.
- The sample is now ready for injection into the LC-MS/MS system.

# **Liquid Chromatography Conditions**

The chromatographic separation is performed using a reversed-phase UPLC column.



Parameter	Value
Column	Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Methanol
Flow Rate	0.5 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
Gradient Program	
Time (min)	%B
0.0	60
2.0	90
2.1	90
2.2	60
3.0	60

# **Mass Spectrometry Conditions**

The mass spectrometer is operated in positive ion mode using Multiple Reaction Monitoring (MRM) to detect **Ezutromid** and its internal standard.



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Ion Source	Turbo IonSpray
MRM Transitions	
Ezutromid	m/z 338.2 → 244.8[1]
Internal Standard (SMT18717)	m/z 341.1 → 244.8[1]
Collision Energy (CE)	To be optimized for the specific instrument
Declustering Potential (DP)	To be optimized for the specific instrument
Source Temperature	500 °C

# **Method Validation Summary**

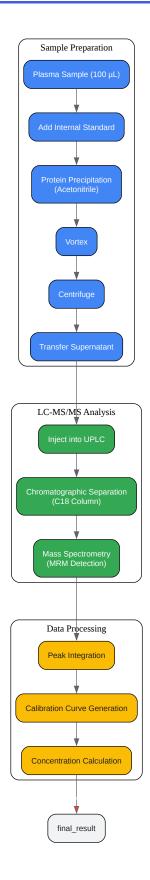
The described method was validated according to regulatory guidelines, and the key performance characteristics are summarized in the table below.[1]

Validation Parameter	Result
Linearity Range	2 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	2 ng/mL[1]
Intra-assay Precision (%CV)	≤ 6.9%
Inter-assay Precision (%CV)	≤ 7.7%
Accuracy (% Bias)	93.3% to 106.4%
Mean Recovery	96.2% to 97.8%

# **Experimental Workflow**

The following diagram illustrates the complete workflow for the determination of **Ezutromid** in human plasma using the described LC-MS/MS method.





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Caption: Workflow for **Ezutromid** quantification in plasma.



### Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of **Ezutromid** in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in support of pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical applications.

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#### References

- 1. Chemical Proteomics and Phenotypic Profiling Identifies the Aryl Hydrocarbon Receptor as a Molecular Target of the Utrophin Modulator Ezutromid PMC [pmc.ncbi.nlm.nih.gov]
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